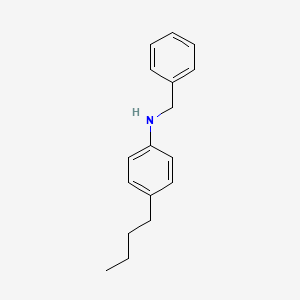

Benzyl(4-butylphenyl)amine

Description

Benzyl(4-butylphenyl)amine is an aromatic amine derivative characterized by a benzyl group attached to an amine nitrogen, which is further substituted with a 4-butylphenyl group. For instance, derivatives containing the 4-butylphenyl group are utilized in hole-transport materials (HTMs) for perovskite solar cells and organic light-emitting devices (OLEDs) due to their thermal stability and charge-transport efficiency .

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-benzyl-4-butylaniline |

InChI |

InChI=1S/C17H21N/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |

InChI Key |

OETNXCSXMXNJLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

a. N,N-Bis(4-butylphenyl)benzene-1,4-diamine (CAS 372200-88-9)

- Structure : Features two 4-butylphenyl groups attached to a benzenediamine core.

- Properties : Higher molecular weight (C₃₂H₄₄N₂) compared to benzyl(4-butylphenyl)amine (C₁₇H₂₁N), resulting in enhanced thermal stability and hydrophobicity.

- Applications : Used in polymers like poly-TPD, a high-performance HTM achieving power conversion efficiencies (PCE) of 15.3% in perovskite solar cells .

b. Benzyl-(4-isopropylbenzyl)amine (CAS 346700-52-5)

- Structure : Contains an isopropyl substituent on the phenyl ring instead of a butyl chain.

- Properties : The branched isopropyl group reduces crystallinity compared to the linear butyl chain, improving solubility in organic solvents .

c. Benzyl[1-(4-tert-butylphenyl)ethyl]amine

- Structure : Incorporates a bulky tert-butyl group and an ethyl spacer.

- Properties : Increased steric hindrance slows chemical reactivity, making it suitable for catalytic intermediates .

Table 1: Structural Comparison of this compound Analogs

Functional Analogs in Materials Science

a. N,N′-Bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine (TPD)

- Role : A small-molecule HTM with a high glass transition temperature (Tg ~ 60°C), ensuring morphological stability in OLEDs.

- Performance : Outperforms this compound derivatives in hole mobility (≈10⁻⁴ cm²/V·s) due to extended π-conjugation .

b. Thiazolidinone Derivatives with 4-Butylphenyl Groups

- Structure: Example: 3-(4-butylphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one.

- Properties : Exhibits antimicrobial and anti-inflammatory activities, unlike this compound, which lacks reported bioactivity.

- Safety: Non-mutagenic at concentrations ≤1 mM, as shown in E. coli reverse mutation assays .

Table 2: Functional Comparison in Materials and Biology

Physicochemical Properties

- Thermal Stability : Linear alkyl chains (e.g., butyl) enhance melting points compared to branched analogs (e.g., isopropyl). For example, poly-TPD with bis(4-butylphenyl) groups has a Tg of ~95°C .

- Solubility : this compound is expected to exhibit moderate solubility in toluene and chlorobenzene, similar to TPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.